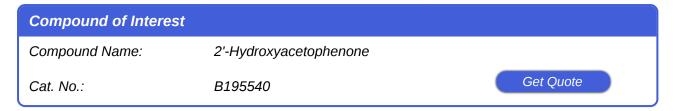


A Comprehensive Technical Guide to 2'-Hydroxyacetophenone: Discovery, Synthesis, and Applications

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This in-depth technical guide provides a comprehensive overview of 2'-

Hydroxyacetophenone, a key intermediate in the chemical and pharmaceutical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical background, detailed synthetic protocols, physicochemical properties, and its role in the synthesis of valuable downstream products.

Discovery and History

The history of **2'-Hydroxyacetophenone** is intrinsically linked to the development of aromatic chemistry, particularly the Fries rearrangement, a named reaction in organic chemistry. This reaction, which converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, was named after the German chemist Karl Theophil Fries.[1][2][3] While Fries did not discover **2'-Hydroxyacetophenone** itself, his work on the rearrangement of phenolic esters, published in 1908, provided the first reliable and versatile method for its synthesis.[2] This reaction remains the cornerstone of **2'-Hydroxyacetophenone** production today.

Prior to the Fries rearrangement, the synthesis of hydroxy aryl ketones was challenging. The development of this reaction was a significant advancement, enabling the regioselective acylation of phenols, which is otherwise difficult to achieve through direct Friedel-Crafts acylation due to the competing O-acylation of the hydroxyl group. The ability to control the reaction conditions to favor the formation of the ortho isomer (2'-Hydroxyacetophenone) over the para isomer (4'-Hydroxyacetophenone) has been a subject of extensive research.[3]



Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of **2'-Hydroxyacetophenone** is crucial for its identification, purification, and application. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of 2'-Hydroxyacetophenone

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₂	[4]
Molecular Weight	136.15 g/mol	[4]
Melting Point	4 - 6 °C	[4]
Boiling Point	213 °C at 717 mmHg	[4]
Density	1.127 - 1.133 g/cm ³	[4]
Refractive Index	1.556 - 1.560	[4]
logP	1.92	[4]
Solubility	Slightly soluble in water; soluble in fat	[4]

Table 2: Spectral Data of 2'-Hydroxyacetophenone



Spectrum Type	Key Peaks/Shifts	Reference
¹H NMR (CDCl₃, 90 MHz)	δ (ppm): 12.25 (s, 1H, -OH), 7.78-7.66 (m, 2H, Ar-H), 7.47- 7.36 (m, 1H, Ar-H), 7.01-6.80 (m, 1H, Ar-H), 2.61 (s, 3H, - CH ₃)	[4]
¹³ C NMR (CDCl₃, 25.16 MHz)	δ (ppm): 204.55 (C=O), 162.40 (C-OH), 136.41, 130.78, 119.73, 118.94, 118.32 (Ar-C), 26.48 (-CH ₃)	[4]
IR (Neat)	ν (cm ⁻¹): 3071 (Ar-H), 1729 (C=O), 1598, 1453 (Ar C=C)	[5]
Mass Spectrum (EI)	m/z: 136 (M+), 121, 93, 65	[4]

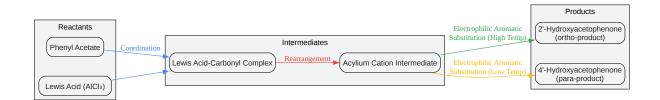
Synthesis of 2'-Hydroxyacetophenone

The Fries rearrangement of phenyl acetate is the most common method for synthesizing **2'- Hydroxyacetophenone**. The reaction conditions can be tuned to favor the formation of the ortho (2'-) or para (4'-) isomer. Higher temperatures generally favor the formation of the ortho product.[3]

General Mechanism of the Fries Rearrangement

The reaction proceeds through the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the phenyl acetate. This is followed by the migration of the acyl group to the aromatic ring.





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Caption: Mechanism of the Fries Rearrangement.

Experimental Protocols

This protocol describes the traditional synthesis of **2'-Hydroxyacetophenone** using aluminum chloride as the catalyst.

Materials:

- · Phenyl acetate
- Anhydrous aluminum chloride (AlCl₃)
- Dry nitrobenzene (solvent)
- Hydrochloric acid (HCl), 5% aqueous solution
- · Ethyl acetate
- Sodium bicarbonate solution
- Saturated saline solution
- Magnesium sulfate (MgSO₄)



Procedure:

- In a three-necked flask equipped with a reflux condenser and a dropping funnel, add phenyl acetate (13.6 g, 0.1 mol).
- Add anhydrous aluminum chloride (16 g, 0.12 mol) to the flask.
- Heat the mixture at 120°C with stirring for 1.5 hours.
- After cooling, slowly add 50 mL of 5% hydrochloric acid solution to hydrolyze the reaction mixture.
- Extract the mixture three times with ethyl acetate.
- Wash the combined organic layers with water, sodium bicarbonate solution, and finally with a saturated saline solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent by rotary evaporation.
- The crude product can be purified by steam distillation or column chromatography to yield 2'-Hydroxyacetophenone. A yield of 58.22% has been reported for the ortho-product under these conditions.[6]

Microwave irradiation can significantly reduce the reaction time for the Fries rearrangement.

Materials:

- · Phenyl acetate
- Anhydrous aluminum chloride (AlCl₃)
- Microwave synthesizer

Procedure:

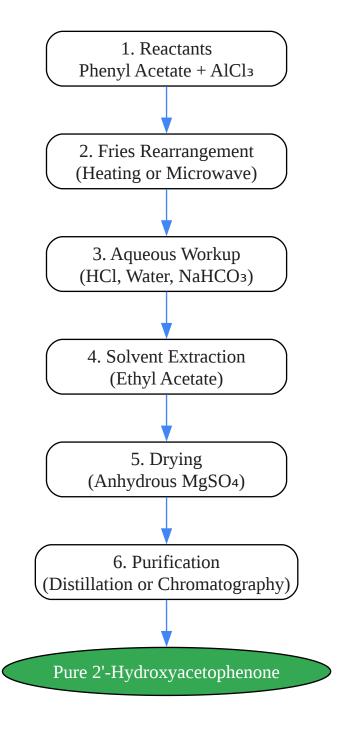


- Place anhydrous aluminum chloride (13 g) and phenyl acetate (18 mL) in a microwave-safe reaction vessel.
- Irradiate the mixture in a microwave synthesizer at 800 W for 7 minutes.
- After cooling, the product is worked up as described in the classical protocol (Section 3.2.1).
- This method has been reported to yield 2'-Hydroxyacetophenone in 43.2% yield.

Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of **2'- Hydroxyacetophenone**.





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Caption: Synthesis and Purification Workflow.

Applications in Organic Synthesis

2'-Hydroxyacetophenone is a versatile starting material for the synthesis of a variety of important organic compounds, including flavonoids and pharmaceuticals.



Synthesis of Chalcones

Chalcones, which are precursors to flavonoids, can be synthesized via a Claisen-Schmidt condensation between **2'-Hydroxyacetophenone** and a substituted benzaldehyde.[7][8]

General Procedure for Chalcone Synthesis:

- Dissolve 2'-Hydroxyacetophenone and a substituted benzaldehyde in ethanol.
- Add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[9]
- The reaction mixture is stirred at room temperature or refluxed until the reaction is complete,
 as monitored by thin-layer chromatography (TLC).[9]
- The product chalcone is then isolated by filtration or extraction.

Synthesis of Warfarin

2'-Hydroxyacetophenone is a key starting material in the industrial synthesis of the anticoagulant drug, warfarin.[10][11] The synthesis involves the initial formation of 4-hydroxycoumarin from **2'-Hydroxyacetophenone**, followed by a Michael addition with benzalacetone.[10]

Simplified Synthetic Route to Warfarin:

- 2'-Hydroxyacetophenone is reacted with a carbonate ester (e.g., diethyl carbonate) in the presence of a strong base to form 4-hydroxycoumarin.[10]
- The resulting 4-hydroxycoumarin is then reacted with benzalacetone in the presence of a catalyst to yield warfarin.[10]

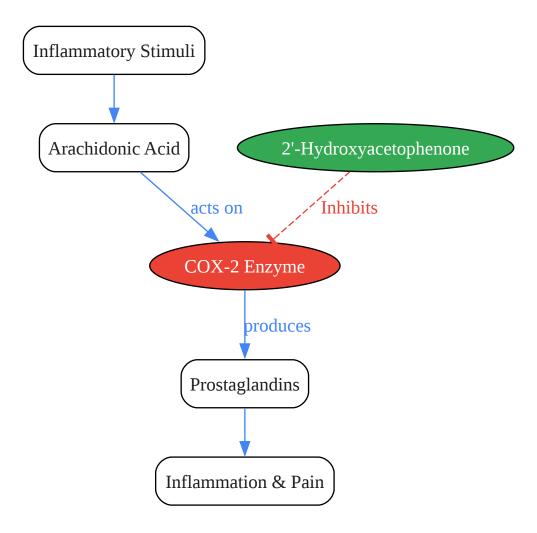
Biological Activity

While derivatives of **2'-Hydroxyacetophenone** have been explored for various biological activities, the parent compound itself has been reported to possess antioxidant and anti-inflammatory properties.[12][13]



Anti-inflammatory Activity

The anti-inflammatory effects of hydroxyacetophenones are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain.[13]



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Caption: COX-2 Inhibition by **2'-Hydroxyacetophenone**.

Antioxidant Activity

Chalcones derived from **2'-Hydroxyacetophenone** have been shown to possess antioxidant activity.[14] This activity is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[14] The presence of the phenolic hydroxyl



group and the α , β -unsaturated ketone moiety in these molecules contributes to their ability to scavenge free radicals.

Conclusion

2'-Hydroxyacetophenone is a compound with a rich history rooted in the fundamental principles of organic chemistry. The Fries rearrangement, discovered over a century ago, remains the most important method for its synthesis. This versatile intermediate continues to be of great interest to researchers in academia and industry due to its utility in the synthesis of a wide range of valuable compounds, from flavonoids to life-saving pharmaceuticals. Its inherent biological activities, such as its anti-inflammatory and antioxidant properties, also suggest potential for further exploration in drug discovery and development. This guide has provided a comprehensive overview of the key technical aspects of **2'-Hydroxyacetophenone**, offering a valuable resource for scientists working in related fields.

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